Cas no 304906-01-2 (N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide structure](https://www.kuujia.com/scimg/cas/304906-01-2x500.png)
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- TIMTEC-BB SBB009864
- (E)-N'-(4-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide
- N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
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- Inchi: 1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)
- InChI Key: SSBKRCFODRDMFY-UHFFFAOYSA-N
- SMILES: C1(C(NN=CC2=CC=C(O)C(OC)=C2)=O)SC=CC=1
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI77532-5mg |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide |
304906-01-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428098-1g |
(E)-N'-(4-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide |
304906-01-2 | 90% | 1g |
¥5031.00 | 2024-08-02 | |
A2B Chem LLC | AI77532-10mg |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide |
304906-01-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI77532-500mg |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide |
304906-01-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI77532-1mg |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide |
304906-01-2 | >90% | 1mg |
$201.00 | 2024-04-20 |
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide: A Promising Compound in the Field of Medicinal Chemistry
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (CAS No. 304906-01-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to this compound.
The chemical structure of N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is characterized by a thiophene ring and a hydrazide moiety, with a substituted phenyl group attached via a methylene bridge. The presence of the hydroxyl and methoxy groups on the phenyl ring imparts additional reactivity and functional versatility to the molecule. These structural features make it an attractive candidate for various pharmaceutical applications.
Recent studies have focused on the synthesis and characterization of N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide. One notable method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carbohydrazide in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. The synthesized compound can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
In terms of biological activity, N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has shown promising results in several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
Furthermore, research has also explored the potential anticancer properties of N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide. A study conducted by a team of scientists at a leading research institute found that this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the activation of caspase cascades and the disruption of mitochondrial membrane potential.
Beyond its anti-inflammatory and anticancer properties, N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has also been investigated for its antimicrobial activity. Preliminary studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts its antimicrobial effects is still under investigation, but it is hypothesized that it may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival.
In addition to its biological activities, the pharmacokinetic properties of N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide have been studied to assess its potential as a therapeutic agent. Preclinical data indicate that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further development as a drug candidate.
Despite these promising findings, further research is needed to fully understand the mechanisms underlying the biological activities of N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide. Ongoing studies are focusing on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects.
In conclusion, N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (CAS No. 304906-01-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry. As research in this area continues to advance, it is anticipated that this compound will play an important role in addressing various unmet medical needs.
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